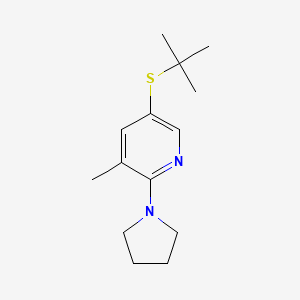![molecular formula C17H15BrN2O4 B11789968 Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789968.png)
Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-溴-4-羟基-5-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸乙酯是一种复杂的的有机化合物,属于苯并咪唑衍生物类。苯并咪唑以其多样的生物活性而闻名,广泛应用于药物化学领域。
准备方法
化学反应分析
反应类型
2-(3-溴-4-羟基-5-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸乙酯可以进行各种化学反应,包括:
氧化: 可以使用高锰酸钾或三氧化铬等氧化剂将羟基氧化为羰基。
还原: 可以使用氢化锂铝等还原剂将溴原子还原为氢原子。
取代: 溴原子可以通过亲核取代反应被其他亲核试剂取代,例如胺或硫醇。
常用试剂和条件
氧化: 高锰酸钾 (KMnO4),三氧化铬 (CrO3)
还原: 氢化锂铝 (LiAlH4),硼氢化钠 (NaBH4)
取代: 胺、硫醇和醇盐等亲核试剂
主要产物
氧化: 形成羰基衍生物
还原: 形成脱溴产物
取代: 形成取代的苯并咪唑衍生物
科学研究应用
2-(3-溴-4-羟基-5-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸乙酯在科学研究中有多种应用:
化学: 用作合成更复杂的有机分子的构建块,以及配位化学中的配体。
生物学: 研究其潜在的生物活性,包括抗菌、抗病毒和抗癌活性。
医学: 研究其作为治疗各种疾病的治疗剂的潜在用途。
工业: 用于开发新材料,并作为有机反应的催化剂。
作用机制
2-(3-溴-4-羟基-5-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸乙酯的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可以结合到酶或受体上,调节它们的活性,从而导致各种生物效应。例如,它可能抑制参与细胞增殖的某些酶的活性,从而导致抗癌作用。溴、羟基和甲氧基的存在可以增强其对这些靶点的结合亲和力和特异性。
相似化合物的比较
2-(3-溴-4-羟基-5-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸乙酯可以与其他苯并咪唑衍生物进行比较,例如:
2-(4-羟基苯基)-1H-苯并[d]咪唑-6-羧酸乙酯: 缺少溴和甲氧基,这可能导致不同的生物活性。
2-(3-氯-4-羟基-5-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸乙酯: 含有氯原子而不是溴原子,这会影响其反应性和生物学特性。
2-(3-溴-4-羟基苯基)-1H-苯并[d]咪唑-6-羧酸乙酯: 缺少甲氧基,这可能会影响其溶解性和结合相互作用。
属性
分子式 |
C17H15BrN2O4 |
|---|---|
分子量 |
391.2 g/mol |
IUPAC 名称 |
ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H15BrN2O4/c1-3-24-17(22)9-4-5-12-13(7-9)20-16(19-12)10-6-11(18)15(21)14(8-10)23-2/h4-8,21H,3H2,1-2H3,(H,19,20) |
InChI 键 |
KNFIUFFBQWRRJT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C(=C3)Br)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Ethyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11789891.png)
![Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11789894.png)





![4-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789934.png)


![7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11789949.png)

![4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11789955.png)
